2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound might involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization or chromatography to obtain a pure product.
Quality Control: Analytical techniques like HPLC or NMR to verify the compound’s purity and structure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.
Protein Labeling: Used in the study of protein interactions and functions.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry:
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Mechanism of Action
The mechanism by which (1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
(1-cyano-2-methylpropan-2-yl) N-(3,4-dichlorophenyl)carbamate: Shares structural similarities with other carbamates and nitriles.
Other Carbamates: Such as carbaryl or aldicarb, which are used in agriculture and medicine.
Uniqueness:
Structural Features: The presence of both a nitrile and a carbamate group in the same molecule.
Chemical Reactivity: Unique reactivity patterns due to the combination of functional groups.
Properties
IUPAC Name |
2-[[4-methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O/c1-6-9(7-13)18(4)11-15-10(14-8(2)3)16-12(17-11)19-5/h8-9H,6H2,1-5H3,(H,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXUPHBGKCTXIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N(C)C1=NC(=NC(=N1)NC(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)N(C)C1=NC(=NC(=N1)NC(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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